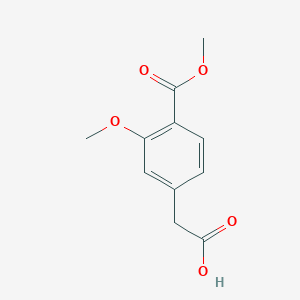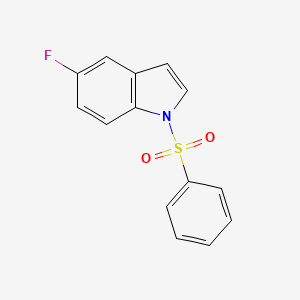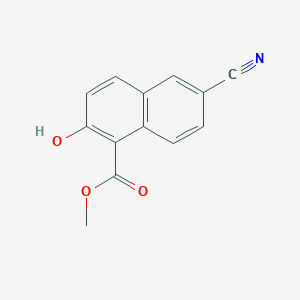![molecular formula C19H20N2O3 B3318355 1-[2-Nitro-4-(benzyloxy)styryl]pyrrolidine CAS No. 99474-22-3](/img/structure/B3318355.png)
1-[2-Nitro-4-(benzyloxy)styryl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine derivatives are a class of compounds that have been studied for their various biological activities . They are part of a larger group of compounds known as alkaloids, which are naturally occurring nitrogen-containing compounds produced by a variety of organisms .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, they can participate in C(sp3)-H alkylation and arylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary greatly depending on the specific compound. For example, the compound (E)-1-(4-(benzyloxy)-2-nitrostyryl)pyrrolidine has a molecular weight of 324.37 .Wirkmechanismus
The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its biological activity. For example, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
99474-22-3 |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-[2-(2-nitro-4-phenylmethoxyphenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C19H20N2O3/c22-21(23)19-14-18(24-15-16-6-2-1-3-7-16)9-8-17(19)10-13-20-11-4-5-12-20/h1-3,6-10,13-14H,4-5,11-12,15H2 |
InChI-Schlüssel |
RBSQAMXEQLSILC-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCN(C1)/C=C/C2=C(C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
SMILES |
C1CCN(C1)C=CC2=C(C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(C1)C=CC2=C(C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



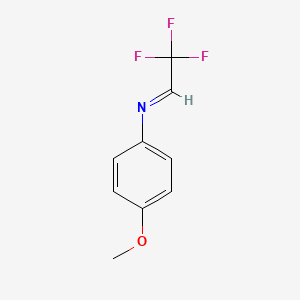
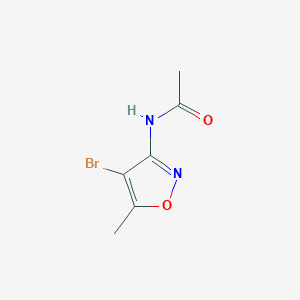
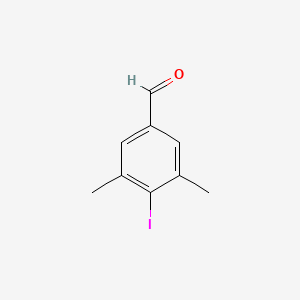
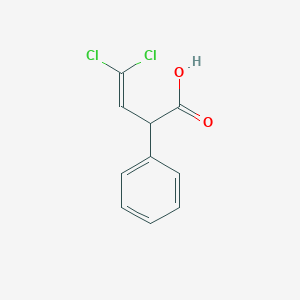
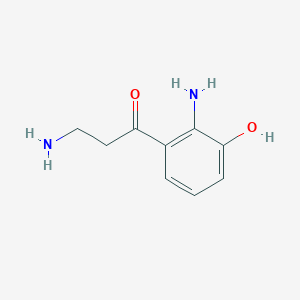



![4,6-Dimethoxythieno[2,3-b]pyridine](/img/structure/B3318342.png)
